Home > Products > Screening Compounds P95501 > 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea - 1797715-23-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Catalog Number: EVT-3091112
CAS Number: 1797715-23-1
Molecular Formula: C18H22N6O3
Molecular Weight: 370.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as BDMFP, is a chalcone derivative. Its electronic, vibrational, photophysical, and charge transfer properties have been studied through computational methods. [] This study showed that BDMFP has good nonlinear optical (NLO) behavior and interacts strongly with its environment. [] Additionally, BDMFP was predicted to exhibit biological activity against an endothelin type B membrane receptor. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a thiophene-2-carboxamide derivative that exhibits potent anti-angiogenic and P-glycoprotein (P-gp) efflux pump inhibitory activities. [] It showed promising activity in overcoming cancer chemoresistance. []

{4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

Compound Description: JJKK-048 is a piperidine triazole urea derivative and a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). [] In vivo studies demonstrated its ability to significantly increase brain 2-AG levels, promoting analgesia without causing cannabimimetic side effects at low doses. []

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A)

Compound Description: Compound A is a dopamine D1 positive allosteric modulator (PAM), showing an EC50 of 230 nM. [] It also exhibits agonist activity at the D2 receptor in D2-expressing human embryonic kidney cells. []

(E)-3-((E)-4-(benzo[d] [, ]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one (HOI-07)

Compound Description: HOI-07 is a specific inhibitor of Aurora B kinase, a serine/threonine kinase that is a key regulator of cell cycle and mitosis. [] It demonstrated potent antitumor activity both in vitro and in vivo by suppressing Aurora B kinase activity, inducing apoptosis, causing G2-M phase arrest, and attenuating cancer cell anchorage-independent growth. []

N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a small-molecule antagonist of the CC chemokine receptor 2 (CCR2), a G protein-coupled receptor involved in inflammatory diseases. [] It competitively inhibits CCL2-induced G protein activation and displays nanomolar affinity for CCR2. []

(S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746)

Compound Description: S 55746 is a selective Bcl-2 inhibitor that restores apoptosis function in mice. [, ] It exhibits nonlinear plasma pharmacokinetics and activates caspase above a certain concentration threshold. [, ] This compound effectively inhibits tumor growth in mice. [, ]

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

Compound Description: SB-505124 selectively inhibits transforming growth factor (TGF)-β type I receptors ALK4, ALK5, and ALK7. [] This small molecule inhibitor abrogates cell death caused by TGF-β1 treatment. []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a selective and high-affinity OX1R antagonist that readily crosses the blood-brain barrier. [] While it doesn't alter spontaneous sleep in rats or wild-type mice, it promotes rapid eye movement sleep in orexin-2 receptor knockout mice, demonstrating specific OX1R blockade. [] In various stress and panic models, Compound 56 effectively attenuates hyperarousal and panic-like behaviors without affecting baseline activity. []

Overview

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound includes a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a urea linkage, making it an interesting subject for various chemical studies. The compound's unique structure allows for diverse chemical properties and biological interactions, which can be leveraged in medicinal chemistry and organic synthesis.

Source and Classification

The compound is classified under organic compounds due to its carbon-based structure. It can be sourced from chemical suppliers specializing in research chemicals. Its IUPAC name is 1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]methyl]urea, and it is identified by the CAS number 2034540-23-1. The compound has been documented in various chemical databases such as PubChem, where detailed structural and property data are available.

Synthesis Analysis

Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves several steps:

  1. Preparation of the Benzo[d][1,3]dioxole Derivative: The synthesis often starts with the formation of the benzo[d][1,3]dioxole ring through reactions involving appropriate aromatic precursors.
  2. Formation of the Urea Linkage: This step generally involves reacting an isocyanate or carbamate with an amine derived from the pyrimidine structure under controlled conditions to form the urea bond.
  3. Final Assembly: The final product is obtained by coupling the synthesized components, ensuring that the structural integrity of the molecule is maintained throughout the process.

Technical Details

The synthesis may require specific reagents such as dimethylformamide as a solvent and may often involve purification steps like recrystallization or chromatography to isolate the desired product effectively.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C18H22N6O4. It features multiple functional groups including:

  • A benzo[d][1,3]dioxole moiety.
  • A pyrimidine ring substituted with a dimethylamino group.
  • A urea linkage connecting these two moieties.

The structure can be visualized using molecular modeling software to analyze its three-dimensional conformation and interactions with biological targets.

Data

Key structural data includes:

  • Molecular weight: 374.42 g/mol
  • InChI: InChI=1S/C18H22N6O4/c1-21(2)13-18-12(19-15(20)23)7-16-14(22)17-9-4-5-10-11(6-9)25-8-24-10/h4–6H,7–8H2,1–3H3,(H2,16,17,22).
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that are essential for its functionalization:

  1. Oxidation: The presence of electron-rich aromatic systems allows for oxidation reactions leading to various derivatives.
  2. Reduction: The compound can be reduced using agents such as lithium aluminum hydride to generate amines or alcohols.
  3. Substitution Reactions: Nucleophilic substitution can occur at positions on the pyrimidine ring where halogen atoms are replaced by nucleophiles such as amines or thiols.

Technical Details

These reactions typically require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with biological targets such as enzymes and receptors. The compound's structural features facilitate:

  • Hydrogen Bonding: The presence of nitrogen and oxygen atoms allows for hydrogen bonding with target proteins.
  • Hydrophobic Interactions: The aromatic rings contribute to hydrophobic interactions that stabilize binding to targets.

This interaction profile suggests potential applications in enzyme inhibition or modulation of receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics of organic molecules:

  • Appearance: Generally crystalline or powder form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide.

These properties are crucial for determining the compound's behavior in biological assays and synthetic applications.

Applications

Scientific Uses

The compound has several applications in scientific research:

  1. Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding dynamics.
  3. Material Science: Potential applications in developing specialty chemicals and materials such as polymers and resins.

Properties

CAS Number

1797715-23-1

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea

Molecular Formula

C18H22N6O3

Molecular Weight

370.413

InChI

InChI=1S/C18H22N6O3/c1-23(2)16-13(10-19-17(22-16)24-7-3-4-8-24)21-18(25)20-12-5-6-14-15(9-12)27-11-26-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,20,21,25)

InChI Key

YSINDRCGPJNJNS-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.